molecular formula C9H12ClNO2 B1438813 1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine hydrochloride CAS No. 1170217-91-0

1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine hydrochloride

Cat. No. B1438813
M. Wt: 201.65 g/mol
InChI Key: KGOBQBDZUNCOGL-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine hydrochloride, also known as 1-(2H-benzodioxol-5-yl)ethanamine hydrochloride or 1-BEDH, is an organic compound that is widely used in scientific research. 1-BEDH is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other compounds and can be used as a catalyst in organic reactions.

Scientific Research Applications

Synthesis and Structural Properties

Research on novel synthetic routes and the structural properties of related compounds has been a significant area of interest. For instance, studies on the synthesis and spectroscopic properties of novel substituted compounds highlight the versatility of certain synthetic routes and their applications in creating compounds with potential utility in materials science and pharmacology (Issac & Tierney, 1996).

Metalloporphyrin-Catalyzed Reactions

Metalloporphyrin-catalyzed reactions for the functionalization of saturated C-H bonds present a fascinating area of study, with implications for organic synthesis and biomimetic studies. These reactions include hydroxylation, amination, and carbenoid insertion, providing a pathway to diversely functionalized organic molecules with high specificity and efficiency (Che et al., 2011).

Pharmacological and Synthetic Profiles

Although excluding direct drug use and dosage, the literature review on the synthetic profile and pharmacological properties of benzothiazepine derivatives illuminates the broader context of organic compound development for potential therapeutic applications. These studies emphasize the importance of structural diversity in discovering new bioactive molecules (Dighe et al., 2015).

Environmental Impact and Toxicology

Research into the environmental persistence and toxicological impact of organochlorine compounds, such as DDT and its derivatives, offers critical insights into the broader implications of chemical compound usage and its long-term effects on human health and ecosystems (Burgos-Aceves et al., 2021).

Supramolecular Chemistry

The study of benzene-1,3,5-tricarboxamide derivatives underscores the significance of supramolecular chemistry in developing new materials and understanding the self-assembly behavior of organic molecules. Such insights are crucial for applications ranging from nanotechnology to polymer processing (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOBQBDZUNCOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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